Selexipag

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Pulmonary Arterial Hypertension (PAH) Treatment

Scientific Field: Medical Science, specifically Cardiology.

Methods of Application: In the GRIPHON randomised-controlled trial, patients with PAH were treated with selexipag.

Results or Outcomes: Selexipag significantly reduced the risk of disease progression (composite primary endpoint of morbidity/mortality), compared with placebo, in patients with PAH. Survival during GRIPHON and GRIPHON OL was assessed for the 574 patients randomised to selexipag in GRIPHON.

Application in Pharmacokinetic Studies

Scientific Field: Pharmacology.

Summary of the Application: Selexipag and its related impurities are quantified in rat plasma for pharmacokinetic studies.

Methods of Application: A LCMS/MS method was developed and validated for the quantification of selexipag and its related impurities in rat plasma. The optimized method contains gradient elution of selexipag with a flow rate of 1 ml/min and X-Bridge phenyl column (150×4.6 mm, 3.5 µ).

Results or Outcomes: The linearity curves are linear in between the percentages of 10 to 200% of rat plasma and R² value of each analyte was observed as 0.999.

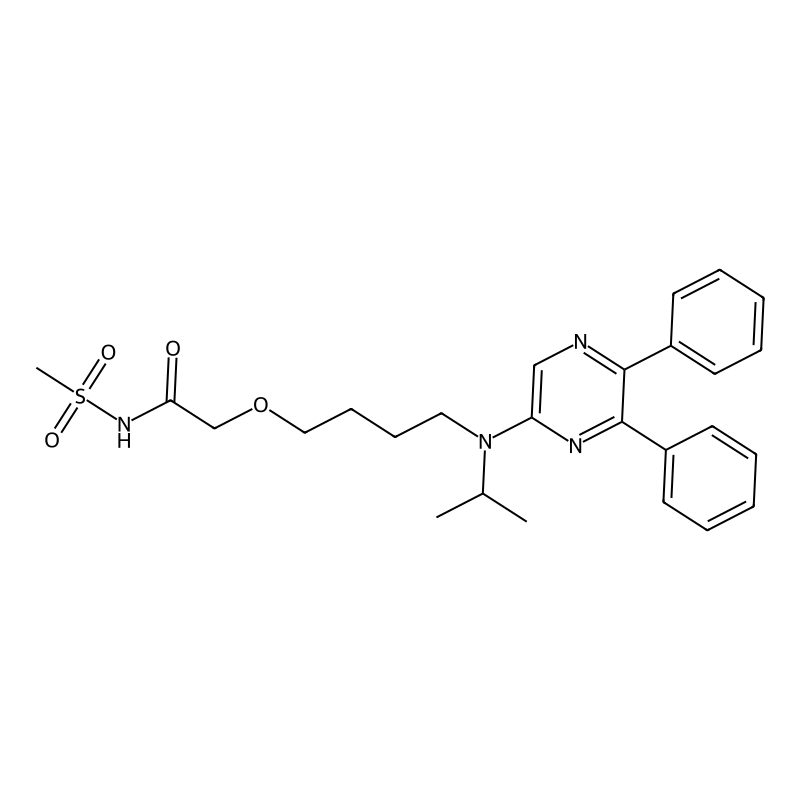

Selexipag is a selective non-prostanoid prostacyclin receptor agonist, primarily indicated for the treatment of pulmonary arterial hypertension (PAH). Its chemical name is 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide, with a molecular formula of C26H32N4O4S and a molecular weight of 496.63 g/mol . Selexipag is structurally distinct from prostacyclin and selectively activates the prostacyclin receptor (IP receptor), which is crucial for vasodilation in the pulmonary vasculature . This selectivity helps minimize side effects commonly associated with other prostacyclin analogs, making selexipag a valuable therapeutic option for managing PAH .

Selexipag works by mimicking the effects of prostacyclin, a naturally occurring molecule in the body that helps keep blood vessels relaxed []. It binds to prostacyclin receptors on the smooth muscle cells of pulmonary arteries. This binding triggers a signaling pathway that leads to vasodilation, allowing for easier blood flow through the lungs and reducing blood pressure [].

Selexipag acts as an agonist for the IP receptor, leading to vasodilation and reduced pulmonary vascular resistance. This mechanism is particularly beneficial in treating PAH, where it alleviates symptoms, enhances exercise capacity, and delays clinical worsening in patients . In vitro studies have shown that both selexipag and its active metabolite inhibit platelet aggregation concentration-dependently, although at clinically relevant doses, they do not significantly affect platelet function in patients .

The synthesis of selexipag involves several steps, starting from appropriate precursors that allow for the construction of the diphenylpyrazine moiety and subsequent functionalization to yield the final product. While specific synthetic routes are proprietary, general strategies include:

- Formation of the diphenylpyrazine core through cyclization reactions.

- Alkylation reactions to introduce the isopropylamino group.

- Coupling reactions to attach the butoxy and methylsulfonyl groups.

- Purification through crystallization or chromatography techniques to achieve the desired purity.

Selexipag is primarily used for treating pulmonary arterial hypertension (WHO Group 1), where it helps reduce symptoms and improve quality of life. It has been shown to be effective when used alone or in combination with other PAH therapies such as endothelin receptor antagonists and phosphodiesterase-5 inhibitors . Its unique mechanism allows it to be an integral part of a multi-faceted approach to managing this condition.

Selexipag has been extensively studied for drug interactions. It is primarily metabolized by carboxylesterase 1 and cytochrome P450 enzymes (CYP3A4 and CYP2C8). Notably:

- Strong inhibitors of CYP2C8, such as gemfibrozil, can significantly increase exposure to both selexipag and its active metabolite.

- P-glycoprotein interactions indicate that caution should be exercised when co-administering with drugs that affect this transporter.

- Clinical studies have shown no significant interaction with anticoagulants like warfarin or other platelet aggregation inhibitors at therapeutic doses .

Selexipag belongs to a class of drugs known as pulmonary arterial hypertension agents. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ambrisentan | Endothelin receptor antagonist | Selective for endothelin receptor type A |

| Bosentan | Dual endothelin receptor antagonist | Non-selective; may cause liver toxicity |

| Riociguat | Soluble guanylate cyclase stimulator | Directly stimulates guanylate cyclase |

| Epoprostenol | Prostacyclin analog | Requires continuous intravenous infusion |

| Iloprost | Prostacyclin analog | Administered via inhalation or intravenous routes |

| Treprostinil | Prostacyclin analog | Available as an inhalation solution or subcutaneous infusion |

Uniqueness of Selexipag:

Selexipag’s high selectivity for the IP receptor minimizes gastrointestinal side effects commonly observed with other prostacyclin analogs. Its oral bioavailability allows for convenient administration compared to intravenous alternatives like epoprostenol .

Prostacyclin (prostaglandin I₂, PGI₂), a cardio-protective lipid mediator, was first discovered in 1976 by Salvador Moncada and John Vane as a potent inhibitor of platelet aggregation and vasodilator. Its synthesis from arachidonic acid by endothelial cells and release into the pulmonary circulation established its critical role in maintaining vascular homeostasis. Unlike other prostaglandins such as PGE₂ or PGF₂α, prostacyclin resists enzymatic inactivation during pulmonary transit, enabling systemic distribution as a circulating hormone. This unique pharmacokinetic profile underpins its therapeutic potential in diseases characterized by vascular remodeling and platelet hyperactivity, such as pulmonary arterial hypertension (PAH).

Evolution of Selective IP Receptor Agonists

Prostacyclin exerts its effects through the prostacyclin (IP) receptor, a G-protein-coupled receptor (GPCR) cloned in 1994. Early therapeutic agents, such as epoprostenol (approved in 1995) and treprostinil (approved in 2002), mimicked prostacyclin’s structure but suffered from instability, requiring continuous infusion and limited efficacy due to off-target prostanoid receptor interactions. The identification of the IP receptor’s selective signaling pathways and the development of stable prostacyclin analogs (e.g., iloprost, inhaled in 2004) marked incremental progress. However, these agents retained structural similarities to prostacyclin, limiting pharmacokinetic optimization and selectivity.

Conceptual Development of Non-Prostanoid IP Receptor Agonists

The transition to non-prostanoid IP receptor agonists aimed to address three limitations:

- Structural instability of prostacyclin analogs, which hydrolyze rapidly to inactive 6-keto-PGF₁α.

- Lack of receptor selectivity, leading to gastrointestinal adverse effects via EP receptor activation.

- Poor oral bioavailability, necessitating invasive administration routes.

Piperidine derivatives (e.g., 31b) emerged as the first non-prostanoid IP agonists in 2016, demonstrating 50-fold selectivity for IP over other prostanoid receptors. These findings validated the feasibility of designing IP-specific agents without prostacyclin-like scaffolds.

Scientific Rationale Behind Selexipag's Development

Selexipag’s development was driven by:

- Targeted IP Receptor Activation: Avoiding activation of EP, DP, FP, and TP receptors reduced off-target effects.

- Prodrug Strategy: Selexipag is metabolized by carboxylesterase-1 (CES-1) to ACT-333679, a 37-fold more potent IP agonist. This design enabled oral administration while maintaining therapeutic potency.

- Enhanced Pharmacokinetics: The pyrazine-based structure improved metabolic stability and bioavailability compared to prostacyclin analogs.

Key Milestones in Chemical and Pharmacological Research

Chemical Structure and Synthesis

Structural Characteristics

Selexipag (C₂₆H₃₂N₄O₅S) is a synthetic pyrazine derivative with a butoxy chain and sulfonyl group (Figure 1). Its structure differs markedly from prostacyclin, lacking the cyclopentane ring and unsaturated side chains. The molecule comprises:

- 5,6-Diphenylpyrazin-2-yl group: Enhances lipophilicity for tissue penetration.

- Isopropylamino-butoxy chain: Facilitates CES-1-mediated hydrolysis to ACT-333679.

- Methanesulfonyl acetamide group: Contributes to metabolic stability and IP receptor binding.

Synthetic Route

The synthesis involves:

- Condensation: Reaction of 4-[(t-butyloxycarbonyl)(isopropyl)amino]-1-butanol with tert-butyl bromoacetate to form intermediates.

- Hydrolysis: Alkaline hydrolysis to yield the carboxylic acid precursor.

- Sulfonylation: Coupling with methanesulfonamide to introduce the active metabolite’s pharmacophore.

- Deprotection: Acid-mediated removal of tert-butoxycarbonyl (Boc) groups to generate the final compound.

Pharmacological Profile

Mechanism of Action

Selexipag acts as a prodrug, requiring CES-1-mediated hydrolysis to ACT-333679 (C₂₅H₃₀N₄O₅S), which binds to IP receptors with a Ki of 20 nM (vs. 260 nM for selexipag). This selectivity minimizes interactions with EP, FP, and TP receptors.

Key Pharmacodynamic Effects:

- cAMP Elevation: Activates adenylate cyclase, leading to vasodilation and inhibition of pulmonary arterial smooth muscle cell (PASMC) proliferation.

- Anti-Thrombotic Activity: Inhibits platelet aggregation via cAMP-dependent pathways.

Pharmacokinetic Properties

| Parameter | Selexipag | ACT-333679 | Source |

|---|---|---|---|

| Tmax | 1–3 h | 3–4 h | |

| t1/2 | 0.8–2.5 h | 6–13 h | |

| Bioavailability | ~30% (food-dependent) | Not applicable | |

| Major Clearance Pathway | Hepatic CES-1 metabolism | Biliary excretion |

Receptor Selectivity

Selexipag’s metabolite demonstrates exceptional IP receptor specificity:

| Receptor | Ki (nM) | Selectivity (vs. IP) | Source |

|---|---|---|---|

| IP | 20 | – | |

| EP₁ | >10,000 | 500-fold | |

| EP₂ | >10,000 | 500-fold | |

| EP₃ | >10,000 | 500-fold | |

| EP₄ | 4,900 | 245-fold |

Clinical Relevance and Research Findings

Preclinical Efficacy in PAH Models

Selexipag’s active metabolite reduced pulmonary vascular resistance (PVR) in rodent models of PAH, demonstrating dose-dependent efficacy. In contrast to prostacyclin analogs, selexipag did not inhibit platelet aggregation at therapeutic doses, reducing bleeding risks.

Clinical Trial Outcomes (GRIPHON Study)

The pivotal GRIPHON trial (N=1,156) demonstrated:

- 40% reduction in the composite endpoint of death or PAH-related complications (HR=0.60, p<0.001).

- Improved 6-minute walk distance (6MWD) by 12–15 meters compared to placebo.

- Tolerability in patients on background endothelin receptor antagonists or PDE5 inhibitors.

Comparative Efficacy with Prostacyclin Analogues

Selexipag operates through the prostacyclin signaling pathway by specifically targeting the prostacyclin receptor, commonly designated as the IP receptor. This receptor belongs to the extensive family of G protein-coupled receptors and exhibits structural characteristics typical of rhodopsin-like receptors with seven transmembrane domains [1] [2] [3]. The IP receptor is most highly expressed in brain and thymus tissues and is readily detected throughout most other tissues, particularly within the vascular network on both endothelial and smooth muscle cells [2].

The prostacyclin pathway represents one of three major dysfunctional pathways contributing to pulmonary arterial hypertension pathogenesis, alongside the nitric oxide and endothelin pathways [4] [5]. Under physiological conditions, prostacyclin is synthesized primarily by vascular endothelial cells through the action of prostacyclin synthase and serves as a natural ligand for the IP receptor [5] [6]. The pathway initiates when prostacyclin binds to IP receptors, which are coupled to stimulatory G proteins, leading to activation of adenylate cyclase and subsequent conversion of adenosine triphosphate to cyclic adenosine monophosphate [7] [6] [8].

The classical prostacyclin signaling cascade proceeds through multiple well-defined steps. Upon IP receptor activation, the G protein undergoes guanosine diphosphate to guanosine triphosphate exchange, causing dissociation of the alpha subunit from the beta-gamma complex [6] [8]. The liberated alpha subunit then activates adenylyl cyclase, specifically type 6 adenylyl cyclase in certain cellular contexts [9] [10]. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which functions as a powerful second messenger [6] [8].

The elevated intracellular cyclic adenosine monophosphate levels activate two primary downstream effector pathways: protein kinase A and Exchange protein activated by cyclic adenosine monophosphate [7] [11] [12]. Protein kinase A activation leads to phosphorylation of multiple target proteins, including cyclic adenosine monophosphate response element-binding protein at serine 133, which serves as a well-established readout of cyclic adenosine monophosphate signaling [11]. The Exchange protein activated by cyclic adenosine monophosphate pathway operates through activation of Rap1 and contributes to anti-proliferative effects in vascular smooth muscle cells [12] [6].

Selectivity Profile Across Prostanoid Receptor Subtypes

Selexipag demonstrates exceptional selectivity for the IP receptor compared to other members of the prostanoid receptor family. The prostanoid receptor family comprises nine major subtypes: prostaglandin D receptor 1, prostaglandin D receptor 2, prostaglandin E receptor subtypes 1-4, prostaglandin F receptor, IP receptor, and thromboxane receptor [13] [14] [3]. These receptors are classified based on their preferential sensitivity to specific naturally occurring prostanoids, including prostaglandin D2, prostaglandin E2, prostaglandin F2α, prostacyclin, and thromboxane A2 [13] [3].

The binding affinity studies reveal remarkable selectivity characteristics for both selexipag and its active metabolite ACT-333679. Selexipag exhibits a binding affinity of 260 nanomolar for the human IP receptor, while demonstrating minimal binding to other prostanoid receptors with Ki values exceeding 10,000 nanomolar for prostaglandin E receptor subtypes 1-4, prostaglandin D receptor, prostaglandin F receptor, and thromboxane receptor [15] [16]. This represents a selectivity ratio of greater than 38-fold for the IP receptor over all other prostanoid receptors [15].

| Receptor | Selexipag Ki (nM) | ACT-333679 Ki (nM) | Selectivity Ratio (Selexipag) | Selectivity Ratio (ACT-333679) |

|---|---|---|---|---|

| IP | 260 | 20 | 1 (reference) | 1 (reference) |

| EP1 | >10,000 | >10,000 | >38 | >500 |

| EP2 | >10,000 | 5,800 | >38 | 290 |

| EP3 | >10,000 | >10,000 | >38 | >500 |

| EP4 | >10,000 | 4,900 | >38 | 245 |

| DP | >10,000 | 2,600 | >38 | 130 |

| FP | >10,000 | >10,000 | >38 | >500 |

| TP | >10,000 | >10,000 | >38 | >500 |

The active metabolite ACT-333679 displays even more impressive selectivity characteristics, with a 13-fold higher affinity for the IP receptor compared to selexipag, exhibiting a Ki value of 20 nanomolar [17] [4] [15]. While ACT-333679 shows limited binding affinity to prostaglandin E receptor subtypes 2 and 4 and prostaglandin D receptor 1 with Ki values of 5,800, 4,900, and 2,600 nanomolar respectively, these affinities remain at least 130-fold lower than its affinity for the IP receptor [4] [15].

This exceptional selectivity profile contrasts markedly with traditional prostacyclin analogs such as iloprost, beraprost, and treprostinil, which exhibit significant cross-reactivity with multiple prostanoid receptor subtypes [18] [4] [15]. For instance, iloprost binds to prostaglandin E receptor subtype 1 with a Ki value of 1.1 nanomolar and shows considerable affinity for prostaglandin F and thromboxane receptors [15]. The high selectivity of selexipag and ACT-333679 theoretically reduces off-target effects and potentially minimizes adverse reactions associated with non-selective prostanoid receptor activation [19] [4].

Structure-Function Relationship of IP Receptor Binding

Recent cryo-electron microscopy structural studies have provided unprecedented insight into the molecular basis of selexipag's interaction with the IP receptor. The high-resolution structures of the human IP receptor-G protein complex bound with MRE-269, the active form of selexipag, reveal distinct structural features governing ligand binding, receptor activation, and G protein coupling [19] [20] [21].

The IP receptor adopts the classic seven-transmembrane folding pattern characteristic of G protein-coupled receptors, with specific structural elements that facilitate selexipag binding [19]. The receptor binding pocket can be divided into three distinct regions, each contributing differently to ligand recognition and selectivity [19] [20] [21]. Region A, corresponding to the alpha-chain recognition area, contains the conserved Y75^2.65-S168^ECL2-R279^7.40 motif that forms the primary binding interface for both selexipag and other prostanoid ligands [19] [21].

| Binding Region | Key Residues | Selexipag Interaction | Treprostinil Interaction | Selectivity Contribution |

|---|---|---|---|---|

| Region A (α-chain) | Y75^2.65, S168^ECL2, R279^7.40 | Strong electrostatic contacts | Strong electrostatic contacts | General IP binding |

| Region B (hydrophobic) | W169^ECL2, V71^2.61 | Weak π-π interaction | Strong π-π interaction with W169^ECL2 | Reduced off-target binding |

| Region C (aromatic) | Y281^7.42, F278^7.39 | Strong π-π interaction with Y281^7.42 | No interaction with Y281^7.42 | Enhanced IP selectivity |

The structural analysis reveals that selexipag's active metabolite MRE-269 forms strong electrostatic interactions in Region A through salt bridge formation with R279^7.40 and hydrogen bonding with Y75^2.65 and S168^ECL2 [19] [21]. This recognition motif is conserved among most prostanoid receptors and represents a shared mechanism of ligand recognition within this receptor family [19] [21].

Region B represents the hydrophobic binding area where selexipag demonstrates its unique selectivity advantages. Unlike treprostinil, which forms strong π-π interactions with the highly conserved W169^ECL2 residue, selexipag's active metabolite penetrates deeper into the receptor binding pocket, thereby avoiding this non-selective interaction [19] [20] [21]. The W169^ECL2 residue is conserved across all prostanoid receptors except prostaglandin D receptor subtype 2, explaining the promiscuous binding of traditional prostacyclin analogs across multiple receptor subtypes [19] [21].

The most significant structural basis for selexipag's selectivity resides in Region C, where Y281^7.42 forms a distinctive π-π interaction with the aromatic ring of selexipag's active metabolite [19] [20] [21]. Among the nine prostanoid receptors, only the IP receptor possesses an aromatic tyrosine residue at position 7.42, while other prostanoid receptors contain either alanine or leucine at this position [19] [21]. This unique structural feature allows selexipag to form selective strong interactions with the IP receptor that are unavailable to other prostanoid receptor subtypes [19] [20] [21].

Signal Transduction Pathways Activated by Selexipag

Selexipag activates multiple interconnected signal transduction pathways following IP receptor binding and activation. The primary signaling cascade involves G protein-coupled receptor activation leading to stimulation of adenylyl cyclase and generation of cyclic adenosine monophosphate as the principal second messenger [7] [11] [22]. However, recent research has revealed additional complexity in the signaling mechanisms, including direct effects on inositol 1,4,5-trisphosphate receptors and alternative pathway activation [11] [9] [10].

| Pathway Component | Mechanism | Cellular Response | Structural Features |

|---|---|---|---|

| IP Receptor | GPCR activation | Conformational change | TM6 outward movement |

| G Protein | Gs protein coupling | GDP/GTP exchange | α-subunit dissociation |

| Adenylyl Cyclase | ATP to cAMP conversion | Increased cAMP production | Type 6 AC coupling |

| cAMP | Second messenger | Elevated intracellular levels | Direct IP3R sensitization |

| PKA | Kinase activation | Protein phosphorylation | CREB phosphorylation |

| Epac1 | Exchange factor activation | Rap1 activation | Membrane translocation |

| Target Effects | Downstream signaling | Vasodilation, anti-proliferation | YAP/TAZ inhibition |

The classical cyclic adenosine monophosphate-protein kinase A pathway represents the primary mechanism through which selexipag exerts its therapeutic effects. Upon IP receptor activation by selexipag or its active metabolite ACT-333679, the coupled Gs protein undergoes conformational changes leading to adenylyl cyclase stimulation [7] [11] [6]. The resulting elevation in intracellular cyclic adenosine monophosphate levels activates protein kinase A, which phosphorylates numerous downstream target proteins including cyclic adenosine monophosphate response element-binding protein [11] [12].

A parallel signaling pathway involves Exchange protein activated by cyclic adenosine monophosphate, which functions as a guanine nucleotide exchange factor for Rap1 [12] [23] [24]. This pathway contributes significantly to the anti-proliferative and anti-inflammatory effects of selexipag. Studies demonstrate that selexipag treatment increases lung levels of Exchange protein activated by cyclic adenosine monophosphate 1 protein and phosphorylated protein kinase A catalytic subunit at threonine 197 [12] [23] [24].

Recent investigations have identified a novel signaling mechanism involving direct cyclic adenosine monophosphate sensitization of inositol 1,4,5-trisphosphate receptors through specialized signaling junctions [9] [10]. These "cyclic adenosine monophosphate junctions" allow direct delivery of supramaximal cyclic adenosine monophosphate concentrations to inositol 1,4,5-trisphosphate receptor subtype 2, increasing their sensitivity to inositol 1,4,5-trisphosphate [9] [10]. This mechanism requires specific coupling between type 6 adenylyl cyclase and inositol 1,4,5-trisphosphate receptor subtype 2 [9] [10].

An important downstream consequence of selexipag signaling involves inhibition of YAP/TAZ transcriptional cofactors, which are essential mediators of fibrosis [11] [25]. Through cyclic adenosine monophosphate elevation, selexipag treatment causes YAP/TAZ nuclear exclusion and subsequent suppression of YAP/TAZ-dependent profibrotic gene transcription [11] [25]. This mechanism underlies selexipag's anti-fibrotic properties and its ability to prevent transforming growth factor β1-induced fibroblast-to-myofibroblast transition [11] [25].

The signaling pathways also involve modulation of mitogen-activated protein kinase family members, particularly extracellular signal-regulated kinases 1 and 2 and protein kinase B [7]. Selexipag and ACT-333679 treatment reduces phosphorylation and activation of these kinases, contributing to decreased synthesis of myofibroblast markers such as alpha-smooth muscle actin and S100A4 [7].

Molecular Basis for Selectivity and Potency

The exceptional selectivity and potency of selexipag result from specific molecular interactions that distinguish it from traditional prostacyclin analogs and endogenous prostacyclin. The structural foundation for these properties lies in selexipag's unique non-prostanoid chemical structure and the specific binding mode of its active metabolite ACT-333679 within the IP receptor binding pocket [1] [19] [15].

| Receptor Domain | Key Residues | Functional Role | Selexipag Impact |

|---|---|---|---|

| Transmembrane 1 | M23^1.42 | Activation trigger | Initiates TM1 shift |

| Transmembrane 6 | TM6 movement | Conformational change | Enables activation |

| Transmembrane 7 | Y281^7.42, R279^7.40 | Ligand selectivity | Selective interaction |

| Extracellular Loop 2 | W169^ECL2, S168^ECL2 | Ligand binding | Reduced off-target binding |

| Intracellular Loop 1 | Arg42-Ala48 | Gs coupling | Maintains coupling |

| Intracellular Loop 3 | G protein coupling | Signal transduction | Preserves signaling |

The molecular basis for selexipag's potency stems from its prodrug nature and the superior binding characteristics of its active metabolite ACT-333679. Selexipag itself serves as a prodrug that undergoes rapid hydrolysis by hepatic carboxylesterase 1 to generate ACT-333679, which exhibits 13-fold higher affinity for the IP receptor and approximately 37-fold greater potency in cellular activation assays [1] [17] [18]. This metabolic activation strategy allows for optimal pharmacokinetic properties while maximizing receptor binding affinity [17] [18].

The selectivity of selexipag derives from its ability to exploit unique structural features of the IP receptor that distinguish it from other prostanoid receptor subtypes. The critical Y281^7.42 residue in transmembrane domain 7 represents the most important selectivity determinant, as this aromatic tyrosine is uniquely present in the IP receptor while other prostanoid receptors contain non-aromatic residues at the corresponding position [19] [20] [21]. This structural difference allows selexipag's active metabolite to form selective π-π stacking interactions that are not available to other prostanoid receptors [19] [21].

The reduced binding to conserved regions represents another crucial aspect of selexipag's selectivity mechanism. While traditional prostacyclin analogs like treprostinil form strong interactions with the highly conserved W169^ECL2 residue found across multiple prostanoid receptor subtypes, selexipag's active metabolite adopts a deeper penetration pattern that avoids this non-selective binding site [19] [20] [21]. This structural arrangement significantly reduces off-target activation of other prostanoid receptors [19] [21].

The potency enhancement achieved through the prodrug approach provides several advantages over direct IP receptor agonists. ACT-333679 demonstrates superior binding kinetics with a Ki value of 20 nanomolar compared to selexipag's 260 nanomolar affinity [15] [16]. Additionally, the metabolite exhibits a longer plasma half-life of approximately 8 hours, enabling convenient twice-daily dosing regimens [4] [26].

The activation mechanism of the IP receptor by selexipag also differs from classical G protein-coupled receptor activation patterns. Unlike receptors that utilize the canonical tryptophan toggle switch mechanism, the IP receptor employs an alternative activation pathway triggered by ligand interaction with transmembrane domain 1 [19] [21]. Selexipag binding initiates an inward shift of transmembrane domain 1 through interaction with M23^1.42, which laterally displaces transmembrane domain 7 and subsequently pushes transmembrane domain 6 outward to propagate the conformational wave required for receptor activation [19] [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Uptravi is indicated for the long-term treatment of pulmonary arterial hypertension (PAH) in adult patients with WHO functional class (FC) II�III, either as combination therapy in patients insufficiently controlled with an endothelin receptor antagonist (ERA) and/or a phosphodiesterase type 5 (PDE-5) inhibitor, or as monotherapy in patients who are not candidates for these therapies. , , Efficacy has been shown in a PAH population including idiopathic and heritable PAH, PAH associated with connective tissue disorders, and PAH associated with corrected simple congenital heart disease. ,

Treatment of pulmonary arterial hypertension

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC27 - Selexipag

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Prostacyclin

PTGIR [HSA:5739] [KO:K04263]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

93% in feces, 12% in urine.

On average, 35 L/hour.

Metabolism Metabolites

Wikipedia

Kethoxal

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Pharmacoeconomic Review Report: Selexipag (Uptravi) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Sep. Available from http://www.ncbi.nlm.nih.gov/books/NBK533876/ PubMed PMID: 30462450.

3: Patient Group Input Submissions: selexipag (Uptravi) for Pulmonary Arterial Hypertension (WHO class II and III) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Sep. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK533882/ PubMed PMID: 30462448.

4: CADTH Canadian Drug Expert Committee Final Recommendation Selexipag: (Uptravi — Actelion Pharmaceuticals Canada Inc.): Indication: Pulmonary Arterial Hypertension [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Oct 26. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK533883/ PubMed PMID: 30462441.

5: Sorensen LM, Wehland M, Kruger M, Simonsen U, Nassef MZ, Infanger M, Grimm D. A Special Focus on Selexipag - Treatment of Pulmonary Arterial Hypertension. Curr Pharm Des. 2017;23(34):5191-5199. doi: 10.2174/1381612823666170908114227. Review. PubMed PMID: 28891448.

6: Noel ZR, Kido K, Macaulay TE. Selexipag for the treatment of pulmonary arterial hypertension. Am J Health Syst Pharm. 2017 Aug 1;74(15):1135-1141. doi: 10.2146/ajhp160798. Epub 2017 May 22. Review. PubMed PMID: 28533253.

7: Honorato Pérez J. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review. Expert Rev Clin Pharmacol. 2017 Jul;10(7):753-762. doi: 10.1080/17512433.2017.1322900. Epub 2017 May 19. Review. PubMed PMID: 28524738.

8: Bruderer S, Hurst N, Remenova T, Dingemanse J. Clinical pharmacology, efficacy, and safety of selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Drug Saf. 2017 Jun;16(6):743-751. doi: 10.1080/14740338.2017.1328052. Epub 2017 May 23. Review. PubMed PMID: 28494686.

9: Baker WL, Darsaklis K, Singhvi A, Salerno EL. Selexipag, an Oral Prostacyclin-Receptor Agonist for Pulmonary Arterial Hypertension. Ann Pharmacother. 2017 Jun;51(6):488-495. doi: 10.1177/1060028017697424. Epub 2017 Feb 1. Review. PubMed PMID: 28478717.

10: Duggan ST, Keam SJ, Burness CB. Selexipag: A Review in Pulmonary Arterial Hypertension. Am J Cardiovasc Drugs. 2017 Feb;17(1):73-80. doi: 10.1007/s40256-016-0209-9. Review. PubMed PMID: 27988834.

11: Hardin EA, Chin KM. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy. Drug Des Devel Ther. 2016 Nov 15;10:3747-3754. eCollection 2016. Review. PubMed PMID: 27895464; PubMed Central PMCID: PMC5117890.

12: Sardana M, Moll M, Farber HW. Pharmacokinetic drug evaluation of selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Drug Metab Toxicol. 2016 Dec;12(12):1513-1520. Epub 2016 Nov 4. Review. PubMed PMID: 27756196.

13: Ghosh RK, Ball S, Das A, Bandyopadhyay D, Mondal S, Saha D, Gupta A. Selexipag in Pulmonary Arterial Hypertension: Most Updated Evidence From Recent Preclinical and Clinical Studies. J Clin Pharmacol. 2017 May;57(5):547-557. doi: 10.1002/jcph.834. Epub 2016 Dec 21. Review. PubMed PMID: 27670133.

14: Richter MJ, Gall H, Grimminger J, Grimminger F, Ghofrani HA. Selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2016 Sep;17(13):1825-34. doi: 10.1080/14656566.2016.1215429. Epub 2016 Aug 2. Review. PubMed PMID: 27467883.

15: Scott LJ. Selexipag: First Global Approval. Drugs. 2016 Mar;76(3):413-8. doi: 10.1007/s40265-016-0549-4. Review. PubMed PMID: 26846322.

16: Skoro-Sajer N, Lang IM. Selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2014 Feb;15(3):429-36. doi: 10.1517/14656566.2014.876007. Epub 2014 Jan 7. Review. PubMed PMID: 24392948.